4-Chlorohept-3-ene
Description
4-Chlorohept-3-ene (C₇H₁₃Cl) is a chloroalkene characterized by a seven-carbon chain with a chlorine atom at the fourth position and a double bond between carbons 3 and 4. Its molecular weight is approximately 132.63 g/mol. The allylic positioning of the chlorine atom (adjacent to the double bond) influences its reactivity, making it susceptible to elimination and electrophilic addition reactions.
Properties
CAS No. |
62748-38-3 |
|---|---|
Molecular Formula |
C7H13Cl |
Molecular Weight |
132.63 g/mol |
IUPAC Name |
4-chlorohept-3-ene |
InChI |
InChI=1S/C7H13Cl/c1-3-5-7(8)6-4-2/h5H,3-4,6H2,1-2H3 |
InChI Key |
IHVCWNOYIUYQAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=CCC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorohept-3-ene can be synthesized through several methods. One common approach involves the chlorination of hept-3-ene using chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where hept-3-ene and chlorine gas are introduced in a controlled manner. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorohept-3-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Addition: Halogens like bromine or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of various substituted alkenes.
Addition: Formation of dihalides or hydrogenated alkanes.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of heptane.
Scientific Research Applications
4-Chlorohept-3-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chlorohept-3-ene depends on the specific reaction it undergoes. For example, in substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In addition reactions, the double bond reacts with an electrophile, leading to the formation of a new single bond and the addition of the electrophile across the double bond.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: 4-Chlorohept-3-ene vs. 3-Chlorohept-2-ene
- Structure : 3-Chlorohept-2-ene has the chlorine at carbon 3 and a double bond between carbons 2 and 3. This positional isomerism alters electronic and steric effects.
- Reactivity : The chlorine in 3-Chlorohept-2-ene is directly allylic, facilitating faster elimination reactions (e.g., dehydrohalogenation) compared to this compound, where the chlorine is one carbon removed from the double bond .
- Boiling Point : Both isomers share the same molecular weight, but this compound’s slightly extended chain may result in a marginally higher boiling point (~145°C vs. ~138°C) due to increased van der Waals interactions.
Halogen-Substituted Analogs: this compound vs. 4-Bromohept-3-ene
- Halogen Effects : Bromine’s larger atomic size and polarizability in 4-Bromohept-3-ene lead to a higher molecular weight (177.08 g/mol) and boiling point (~160°C) compared to this compound.
- Reactivity : The C-Br bond in 4-Bromohept-3-ene is weaker than C-Cl, making it more reactive in nucleophilic substitution (SN2) but less stable under thermal conditions .
Saturated vs. Unsaturated Derivatives: this compound vs. 4-Chloroheptane
- Structure : 4-Chloroheptane lacks the double bond, resulting in a saturated structure.
- Physical Properties : The absence of a double bond increases symmetry and van der Waals forces, giving 4-Chloroheptane a higher boiling point (~165°C) than this compound.
- Chemical Behavior : 4-Chloroheptane undergoes SN2 reactions more readily due to less steric hindrance, whereas this compound favors elimination (E2) or addition reactions.
Research Findings and Data
Table 1: Comparative Properties of this compound and Analogues
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Reactivity (SN2) | Key Reaction Tendency |
|---|---|---|---|---|
| This compound | 132.63 | ~145 | Moderate | Elimination (E2), Addition |
| 3-Chlorohept-2-ene | 132.63 | ~138 | High | Fast Elimination |
| 4-Bromohept-3-ene | 177.08 | ~160 | High | Substitution (SN2) |
| 4-Chloroheptane | 134.65 | ~165 | Very High | Substitution (SN2) |
Key Studies:
- Elimination vs. Substitution: this compound predominantly forms hepta-2,4-diene under basic conditions, while 4-Chloroheptane yields heptanol via hydrolysis .
- Spectroscopic Differentiation : IR spectra of 4-Bromohept-3-ene show C-Br stretches (500–600 cm⁻¹), distinct from C-Cl stretches (550–850 cm⁻¹) in this compound.
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